molecular formula C13H19NO B8569596 (2S)-1-Benzylpiperidine-2-methanol

(2S)-1-Benzylpiperidine-2-methanol

Cat. No.: B8569596
M. Wt: 205.30 g/mol
InChI Key: KHPWHJVKPZIZRG-ZDUSSCGKSA-N
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Description

(2S)-1-Benzylpiperidine-2-methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[(2S)-1-benzylpiperidin-2-yl]methanol

InChI

InChI=1S/C13H19NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m0/s1

InChI Key

KHPWHJVKPZIZRG-ZDUSSCGKSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CO)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of piperidine-2-methanol (12; 6 g, 52.09 mmol) in dimethylformamide (DMF, 50 mL) were added successively K2CO3 (10.78 g, 78.14 mmol) and benzyl bromide (6.85 mL, 57.30 mmol) at 0° C. and the mixture stirred at rt for 16 hours. The reaction mixture was then filtered and the filtrate was concentrated. The residue was dissolved in EtOAc and the organic layer was washed with water and brine solution. The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by chromatography on 230-400 mesh silica gel eluting with 30% EtOAc-hexane to provide compound 13.
Quantity
6 g
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reactant
Reaction Step One
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10.78 g
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reactant
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6.85 mL
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 12.9 g of 2-piperidine methanol, 13.2 g of benzyl chloride, 10.5 g of triethylamine and 50 ml of toluene was stirred at reflux for 4 hours. The reaction mixture was filtered, the filtrate was concentrated, and the concentrate was distilled under reduced pressure to obtain 11.3 g of 1-benzyl-2-piperidine methanol (yield: 52.9%). b.p.: 107° C./2 mmHg
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
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10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To an ice-cooled THF solution of tetrabutylammonium fluoride (1M, 3.2 ml) was dropwise added a THF (2 ml) solution of 1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine (1.00 g, 3.2 mmol). After stirring at room temperature for 2 hours, a reaction solution was poured onto water followed by extraction with ethyl acetate (30 ml). The extract was washed successively with water and saturated aqueous sodium chloride and then dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The crude product thus obtained was purified by a column chromatography on silica gel (SiO2 : 20 g, CHCl3) to afford 0.41 g of the title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-benzyl-2-(tert-butyldimethylsilyloxymethyl)-piperidine
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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